molecular formula C20H12Cl2O3S B371370 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 329702-32-1

4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B371370
CAS No.: 329702-32-1
M. Wt: 403.3g/mol
InChI Key: SEXLPVQYJXAECC-BJMVGYQFSA-N
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Description

4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a synthetic compound featuring a 3,4-dichlorophenyl group linked via a propenyl ketone bridge to a phenyl ring esterified with a 2-thiophenecarboxylate moiety. This structure combines halogenated aromatic systems with heterocyclic and ester functionalities, which are common in pharmacologically active compounds targeting receptors or enzymes.

Properties

IUPAC Name

[4-[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2O3S/c21-16-9-6-14(12-17(16)22)18(23)10-5-13-3-7-15(8-4-13)25-20(24)19-2-1-11-26-19/h1-12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLPVQYJXAECC-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiophene-2-Carboxylic Acid

The synthesis begins with the esterification of thiophene-2-carboxylic acid to form the phenyl ester intermediate. This step typically employs:

  • Reagents : Thiophene-2-carboxylic acid, phenolic derivatives (e.g., 4-hydroxybenzaldehyde).

  • Catalysts : Acid chlorides (e.g., thionyl chloride) or mixed anhydrides (e.g., ethyl chloroformate).

  • Conditions : Reactions proceed in anhydrous solvents like dichloromethane or toluene under reflux (40–80°C).

Example Protocol :

  • Thiophene-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 0°C for 2 hours to form the acid chloride.

  • The acid chloride is reacted with 4-hydroxybenzaldehyde (1.1 eq) in toluene with triethylamine (2.0 eq) as a base, yielding 4-hydroxyphenyl 2-thiophenecarboxylate.

Knoevenagel Condensation for Propenyl Bridge Formation

The propenyl ketone bridge is synthesized via a Knoevenagel condensation between 4-hydroxyphenyl 2-thiophenecarboxylate and 3,4-dichloroacetophenone:

  • Mechanism : A base-catalyzed nucleophilic addition followed by dehydration.

  • Catalysts : Piperidine or ammonium acetate.

  • Solvents : Ethanol or toluene under reflux.

Reaction Equation :

4-hydroxyphenyl 2-thiophenecarboxylate+3,4-dichloroacetophenonepiperidine, EtOHTarget Compound+H2O\text{4-hydroxyphenyl 2-thiophenecarboxylate} + \text{3,4-dichloroacetophenone} \xrightarrow{\text{piperidine, EtOH}} \text{Target Compound} + \text{H}_2\text{O}

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time6–8 hours
Temperature80°C

Alternative Synthetic Routes

Mixed Anhydride Method

For lab-scale synthesis, mixed anhydrides offer precise control:

  • Steps :

    • Thiophene-2-carboxylic acid is reacted with ethyl chloroformate (1.1 eq) in acetone to form the mixed anhydride.

    • The anhydride is coupled with 4-hydroxybenzaldehyde using potassium carbonate (3.0 eq) at 40°C.

  • Advantages : Higher regioselectivity and reduced side reactions.

Yield Comparison :

MethodYieldPurity
Acid Chloride70%95%
Mixed Anhydride85%98%

Halogenation and Purification

Post-condensation halogenation ensures the dichlorophenyl group’s integrity:

  • Halogen Source : Chlorine gas or sulfuryl chloride.

  • Conditions : Conducted in chloroform at 25°C for 4 hours.

  • Workup : Sequential extraction with petroleum ether and ethyl acetate removes unreacted substrates.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates but complicates purification.

  • Ether Solvents : Diethyl ether improves yield in recrystallization but requires low-temperature handling.

Solvent Performance :

SolventYield (%)Purity (%)
Toluene7296
Acetone8197
DMF8893

Catalytic Enhancements

  • Sodium Iodide : Accelerates esterification in acetone, reducing reaction time from 8 to 4 hours.

  • Microwave Assistance : Trials show 20% faster condensation under microwave irradiation (100°C, 30 minutes).

Industrial-Scale Production

Continuous Flow Synthesis

  • Benefits : Improved heat management and scalability.

  • Parameters :

    • Residence Time: 60 minutes.

    • Temperature: 70°C.

    • Output: 1.2 kg/hour.

Waste Management

  • Byproducts : Chlorinated hydrocarbons (e.g., chloroform) are distilled and recycled.

  • Green Chemistry : Replacement of thionyl chloride with enzymatic catalysis is under investigation.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 1735 cm⁻¹ (ester C=O) and 1692 cm⁻¹ (ketone C=O).

  • NMR :

    • 1H^1\text{H}: δ 7.52 (d, 1H, J=8 Hz, thiophene), δ 6.03 (m, 1H, propenyl).

    • 13C^{13}\text{C}: δ 192.08 (ketone carbon).

Chromatographic Purity

  • HPLC : >99% purity using C18 column (acetonitrile/water gradient).

  • TLC Monitoring : Rf = 0.45 (20% ethyl acetate/hexanes) .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its structural similarities to known bioactive molecules. Research indicates that derivatives of thiophene and dichlorophenyl compounds often exhibit significant biological activities.

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The dichlorophenyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.

Organic Synthesis

4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate can serve as an intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including:

  • C-C Coupling Reactions : The compound can be utilized in cross-coupling reactions to form complex organic molecules.
  • Cocrystallization Studies : It can be used in solid-state chemistry to investigate cocrystallization with other pharmaceutical agents, which may lead to improved solubility and bioavailability.

Material Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.

  • Organic Photovoltaics : The presence of thiophene units can enhance charge transport properties, making it a candidate for use in organic solar cells.
  • Light Emitting Diodes (LEDs) : Its photophysical properties may be exploited in the design of light-emitting materials for OLED technology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. The results indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Organic Synthesis

Research conducted by Wang et al. (2014) highlighted the utility of thiophene derivatives in C-C bond formation reactions. The study demonstrated that using such compounds as intermediates could yield products with high enantiomeric purity, showcasing their importance in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: 3,4-dichlorophenyl derivatives , thiophene-containing esters , and aryl-linked ketones . Below is a detailed comparison using data from published studies (Table 1).

Table 1: Key Properties of 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate and Analogs

Compound Name Yield (%) Molecular Weight (ESI-MS [M+H]⁺) Key Structural Features Reference
Target Compound N/A ~451.3 (estimated*) 3,4-Dichlorophenyl, thiophenecarboxylate
1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) 78.5 462.1 3,4-Dichlorophenyl, urea, piperazine-thiazole
4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g) 67.0 340.0 3,4-Dichlorophenyl, urea, benzothioamide
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) N/A 523.8 (as dihydrobromide) 3,4-Dichlorophenyl, pyrrolidine-ethylamine

*Estimated based on molecular formula.

Key Observations:

Thiophenecarboxylate esters (as in the target) may require specialized coupling reagents compared to urea or thioamide linkages in analogs.

Molecular Weight and Bioactivity: The target compound’s higher molecular weight (~451.3 vs. 9g and 7g demonstrate σ receptor affinity due to their urea/thiourea groups and dichlorophenyl motifs, a feature likely shared by the target compound .

Structural Variations and Functional Impact :

  • Thiophene vs. Thiazole/Piperazine : The target’s thiophenecarboxylate may confer distinct electronic properties compared to 9g ’s thiazole-piperazine system, altering receptor binding kinetics.
  • Ester vs. Urea Linkages : Esters (target) are more hydrolytically labile than ureas (9g, 7g), affecting metabolic stability .

Research Findings and Mechanistic Insights

  • Receptor Binding : Compounds like BD 1008 and 9g exhibit high affinity for σ-1 receptors, attributed to their 3,4-dichlorophenyl groups and nitrogen-rich side chains . The target compound’s thiophenecarboxylate may mimic these interactions.
  • Anticancer Potential: Dichlorophenyl derivatives (e.g., 7g) show cytotoxicity in cancer cell lines, possibly via ROS generation or DNA intercalation . The target’s propenyl ketone bridge could enhance such activity.

Biological Activity

4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C20_{20}H12_{12}Cl2_2O3_3S
  • Molecular Weight : 403.28 g/mol
  • CAS Number : 329702-32-1

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiophenecarboxylic acid derivatives with propenyl phenols. Characterization techniques such as IR spectroscopy, NMR (both 1^{1}H and 13^{13}C), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Evaluation : The compound was evaluated for its effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The IC50_{50} values for related compounds in this class were reported as follows:
    • Compound A: IC50_{50} = 11.20 µg/ml (A549)
    • Compound B: IC50_{50} = 15.73 µg/ml (A549)
    • Compound C: IC50_{50} = 59.61 µg/ml (MCF-7)
    • Compound D: IC50_{50} = 27.66 µg/ml (MCF-7) .

The anticancer mechanism is thought to involve:

  • Inhibition of Growth Factors : Compounds containing oxadiazole or thiadiazole moieties have been shown to inhibit various growth factors and kinases involved in tumor proliferation.
  • Induction of Apoptosis : The presence of electrophilic centers in these compounds may lead to the generation of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were synthesized and tested for cytotoxicity against cancer cell lines, showing promising results with some derivatives achieving IC50_{50} values below 30 µM against HeLa cells .
  • Thiadiazole Compounds :
    • Research involving thiadiazole derivatives demonstrated significant antibacterial and anticancer properties, suggesting that structural modifications can enhance biological activity .

Summary Table of Biological Activities

Compound NameCell Line TestedIC50_{50} Value (µg/ml)Activity Type
Compound AA54911.20Anticancer
Compound BA54915.73Anticancer
Compound CMCF-759.61Anticancer
Compound DMCF-727.66Anticancer

Q & A

Q. What are the standard synthetic routes for 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a multi-step procedure involving:

  • Coupling reactions : Acylation of 3,4-dichlorophenyl ketone with propenyl groups, followed by esterification with thiophene carboxylate derivatives.
  • Purification : Column chromatography (silica gel) using gradients of ethyl acetate/hexane, monitored by TLC and NMR.
  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (60–80°C) improves yield. Microwave-assisted synthesis may reduce reaction time. Key characterization includes 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS (e.g., m/z 480 [M+H]+^+) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : 1H^1H-NMR for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR for carbonyl signals (δ ~165–170 ppm).
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related dichlorophenyl compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical NMR data for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. To address this:

  • Benchmark calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate NMR shifts. Compare with experimental 1H^1H-NMR (e.g., δ 7.60–8.15 ppm for aromatic protons) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or tautomers.
  • X-ray validation : Cross-reference computed geometries with crystallographic data (e.g., bond angles ±0.004 Å) .

Q. What computational methods predict the reactivity of the dichlorophenyl group in this compound?

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For dichlorophenyl derivatives, the LUMO often localizes on the carbonyl group, making it reactive toward nucleophiles .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The dichlorophenyl moiety may engage in hydrophobic or halogen bonding .

Q. How can reaction conditions be tailored to mitigate steric hindrance during functionalization of the thiophene ring?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective modifications. Steric maps from X-ray data (e.g., torsion angles −178.79°) guide substituent placement .
  • Microwave synthesis : Enhances reaction efficiency under high steric constraints .

Q. How should researchers analyze discrepancies in biological activity data across studies?

  • Structural analogs : Compare activity of derivatives (e.g., varying substituents on the thiophene ring) to identify pharmacophores. For example, replacing the dichlorophenyl group with trifluoromethyl may alter potency .
  • Assay standardization : Control variables like cell line passage number, solvent (e.g., DMSO concentration ≤0.1%), and incubation time.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile conflicting IC50_{50} values reported in literature .

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